N-(1-Phenylhexyl)prop-2-enamide
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Overview
Description
N-(1-Phenylhexyl)prop-2-enamide is an organic compound with a unique structure that combines a phenyl group, a hexyl chain, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1-Phenylhexyl)prop-2-enamide can be synthesized through several methods. One common approach involves the reaction of 1-phenylhexylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(1-Phenylhexyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and hexyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N-(1-Phenylhexyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(1-Phenylhexyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Entacapone: A catechol-O-methyltransferase inhibitor used in the treatment of Parkinson’s disease.
N-(2-Phenylethyl)prop-2-enamide: A structurally similar compound with different biological activities.
Uniqueness
N-(1-Phenylhexyl)prop-2-enamide is unique due to its specific combination of phenyl, hexyl, and prop-2-enamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
112242-38-3 |
---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-(1-phenylhexyl)prop-2-enamide |
InChI |
InChI=1S/C15H21NO/c1-3-5-7-12-14(16-15(17)4-2)13-10-8-6-9-11-13/h4,6,8-11,14H,2-3,5,7,12H2,1H3,(H,16,17) |
InChI Key |
NSCYQYCJWKDXLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)NC(=O)C=C |
Origin of Product |
United States |
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